molecular formula C32H28N6O3S2 B11461143 N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11461143
M. Wt: 608.7 g/mol
InChI Key: IGCKBNXMFVCXBQ-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a diverse array of functional groups, including a methoxyphenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the thiophene ring: This step may involve the use of thiophene-2-carboxaldehyde in a condensation reaction.

    Formation of the triazole ring: This can be synthesized via a cyclization reaction involving hydrazides and appropriate aldehydes.

    Coupling reactions: The final steps involve coupling the intermediate compounds through nucleophilic substitution or condensation reactions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, or neurological disorders.

    Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: Researchers may study the compound’s interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism by which N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide exerts its effects is likely to involve multiple molecular targets and pathways. For example, the compound may interact with specific enzymes or receptors, leading to modulation of signaling pathways and cellular processes. The presence of multiple functional groups allows for diverse interactions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}benzamide
  • **N-{[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}benzamide
  • **N-{[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanylbenzamide

Uniqueness

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological interactions. This structural complexity may confer unique properties, such as enhanced binding affinity to specific targets or improved stability under physiological conditions.

Properties

Molecular Formula

C32H28N6O3S2

Molecular Weight

608.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C32H28N6O3S2/c1-41-25-16-14-22(15-17-25)27-19-26(28-13-8-18-42-28)36-38(27)30(39)21-43-32-35-34-29(37(32)24-11-6-3-7-12-24)20-33-31(40)23-9-4-2-5-10-23/h2-18,27H,19-21H2,1H3,(H,33,40)

InChI Key

IGCKBNXMFVCXBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5)C6=CC=CS6

Origin of Product

United States

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